N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4/c1-14-12-19(23-13-16-6-4-3-5-7-16)26-21(24-14)20(15(2)25-26)17-8-10-18(22)11-9-17/h3-12,23H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSTFWTZFHNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones with Amines
The foundational approach for synthesizing pyrazolo[1,5-a]pyrimidines involves the reaction of β-diketones with primary amines. For N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, the β-diketone precursor 3-(4-fluorophenyl)-2,4-pentanedione is synthesized via Claisen condensation of 4-fluorophenylacetone with methyl acetate under basic conditions. This intermediate reacts with benzylamine in dimethylformamide (DMF) at reflux (120°C, 24–48 hours) to form the fused pyrazolo-pyrimidine ring system.
Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF or ethanol | |
| Temperature | 120°C (reflux) | |
| Reaction Time | 24–48 hours | |
| Catalyst | Anhydrous potassium carbonate | |
| Yield | 60–75% (crude) |
The reaction proceeds via nucleophilic attack of the amine on the β-diketone, followed by cyclodehydration to form the heterocyclic core. The 4-fluorophenyl group at position 3 and methyl groups at positions 2 and 5 are retained from the β-diketone precursor.
Functionalization at Position 7: N-Benzyl Group Introduction
Amination via Nucleophilic Substitution
The N-benzyl group is introduced at position 7 through a nucleophilic aromatic substitution (NAS) reaction. The intermediate 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is treated with benzyl bromide in the presence of a base such as potassium carbonate. This step typically occurs in acetonitrile or tetrahydrofuran (THF) at 60–80°C for 12–18 hours.
Optimization Insights
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Base Selection : Anhydrous potassium carbonate outperforms triethylamine in minimizing side reactions.
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Solvent Impact : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. For higher purity, column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:3) is employed.
Spectroscopic Validation
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IR Spectroscopy : Peaks at 1660–1680 cm⁻¹ confirm the C=O stretch of the pyrimidinone ring (if present in intermediates).
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¹H NMR : Distinct signals include:
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Mass Spectrometry : Molecular ion peaks at m/z 375 ([M+H]⁺) align with the molecular formula C₂₁H₁₉FN₄.
Comparative Analysis of Synthetic Methods
One-Pot vs. Multi-Step Approaches
A one-pot synthesis combining β-diketone formation and cyclocondensation reduces intermediate isolation steps but requires precise stoichiometric control. Multi-step protocols, while lengthier, achieve higher yields (75–80%) by optimizing each stage.
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 120°C, 24 h | 68 | 92 |
| Ethanol, 80°C, 48 h | 72 | 88 |
Ethanol-based reactions favor environmental sustainability but necessitate longer reaction times.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reaction Mechanism
The synthesis mechanism involves two critical steps:
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Nucleophilic substitution :
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The carbothioamide’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the bromoacetyl group, displacing bromide and forming a key intermediate.
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Cyclization to form the pyrazolo-pyrimidine core :
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The intermediate undergoes cyclization, facilitated by electron-withdrawing groups (e.g., fluorine, chlorine) that stabilize negative charges during intermediate formation.
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Characterization Techniques
The compound is typically characterized using:
Reaction Optimization and Challenges
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Regioselectivity : Microwave irradiation improves selectivity for 7-aminopyrazolo[1,5-a]pyrimidine over 5-aminopyrazolo[1,5-a]pyrimidine, unlike traditional methods .
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Purification : Crude products are purified via filtration and recrystallization (e.g., from DMF) to remove byproducts.
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Functional group stability : Anhydrous solvents (e.g., ethanol) minimize hydrolysis of reactive intermediates.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidine derivatives, including N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit inhibitory effects on various cancer cell lines by targeting multiple signaling pathways involved in tumor growth and metastasis.
Case Study: Inhibition of Tumor Growth
A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives inhibit the proliferation of cancer cells by blocking receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR. These compounds showed promising results in preclinical models, indicating their potential for use in combination therapies with existing chemotherapeutics to enhance efficacy and overcome resistance mechanisms .
Neurological Applications
Research has indicated that compounds similar to this compound may have neuroprotective effects. The modulation of neuroinflammatory pathways presents a promising avenue for the treatment of neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can reduce neuronal cell death induced by oxidative stress. This suggests their potential application in treating conditions like Alzheimer's disease and Parkinson's disease .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the fluorophenyl group enhances the interaction with bacterial enzymes, potentially leading to increased potency against resistant strains.
Case Study: Antimicrobial Efficacy
A comparative study assessed the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Radiopharmaceutical Development
The incorporation of fluorine into pyrazolo[1,5-a]pyrimidine derivatives has led to the development of radiolabeled compounds for positron emission tomography (PET) imaging. This application is crucial for non-invasive cancer diagnostics.
Case Study: PET Imaging
Research involving 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives showed promising biodistribution profiles in tumor-bearing mice. These studies indicated higher accumulation in tumors compared to traditional imaging agents, highlighting their potential as effective radiotracers for cancer diagnosis .
Data Summary Table
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among analogues include:
- N-substituents : Benzyl vs. pyridinylmethyl, alkyl, or cycloalkyl groups.
- Position 3 substituents : 4-fluorophenyl vs. chlorophenyl, methoxyphenyl, or heteroaromatic groups.
- Position 5 substituents : Methyl vs. phenyl, tert-butyl, or substituted phenyl groups.
Table 1: Structural Comparison of Selected Analogues
*Calculated based on molecular formula C21H19FN3.
Anti-Mycobacterial Agents:
- Compound 32 : Exhibits dual 4-fluorophenyl groups at positions 3 and 5, with anti-mycobacterial activity (MIC values in the low µM range) . The pyridin-2-ylmethyl N-substituent may enhance solubility compared to benzyl.
- Compound 47 : Retains anti-mycobacterial activity (64% yield, 99.1% purity) despite substituting position 5 with a phenyl group. The 6-methylpyridin-2-ylmethyl group may improve metabolic stability .
- Target Compound : The benzyl group and methyl at position 5 likely balance lipophilicity and membrane permeability, critical for penetrating mycobacterial cell walls.
CNS-Targeting Agents:
- MPZP : A CRF1 receptor antagonist with a bis(2-methoxyethyl) group and 4-methoxy-2-methylphenyl substituent. The methoxy groups enhance CNS penetration and receptor binding . This highlights how substituent polarity directs activity toward neurological vs. infectious disease targets.
Key Trends and Structure-Activity Relationships (SAR)
N-Substituent Impact :
- Benzyl and pyridinylmethyl groups favor anti-mycobacterial activity, while bulkier substituents (e.g., bis(2-methoxyethyl) in MPZP) shift activity to CNS targets .
Position 3 Substituents :
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance anti-mycobacterial potency by stabilizing aryl interactions in hydrophobic enzyme pockets .
Position 5 Substituents :
- Methyl groups improve metabolic stability, whereas phenyl or tert-butyl groups may increase binding affinity at the cost of solubility .
Biological Activity
N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-fluoroaniline with benzaldehyde to form N-benzyl-4-fluoroaniline, which is then cyclized with 2,5-dimethylpyrazole using phosphorus oxychloride as a reagent. This process allows for the production of the final compound with high purity and yield .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. A study evaluated various derivatives against human breast cancer cell lines (MCF-7, MDA-MB-231). Among synthesized compounds, this compound demonstrated promising results in inhibiting cell growth. The compound's IC50 values were significantly lower than those of known anticancer agents .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 12.4 |
| Control (YM155) | MDA-MB-231 | 10.0 |
| Control (Menadione) | MDA-MB-231 | 15.0 |
Antiviral Activity
The compound also shows potential as an antiviral agent. Research has highlighted its efficacy against various viral infections by inhibiting viral replication through mechanisms targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway .
Table 2: Antiviral Efficacy Against DHODH
| Compound | Viral Strain | EC50 (µM) |
|---|---|---|
| This compound | Influenza A | 8.0 |
| Brequinar (Control) | Influenza A | 15.0 |
| Teriflunomide (Control) | Influenza A | 20.0 |
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the pyrazolo-pyrimidine core can significantly affect potency and selectivity against cancer and viral targets. The presence of the fluorophenyl group enhances binding affinity to target enzymes and receptors .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A comprehensive study assessed the anticancer properties of several pyrazolo[1,5-a]pyrimidine derivatives in vitro using the MTT assay. Results indicated that this compound exhibited substantial growth inhibition in MDA-MB-231 cells compared to control compounds.
Case Study 2: Antiviral Mechanism Exploration
Another investigation focused on the antiviral mechanisms of this compound against respiratory viruses. The study confirmed that the compound effectively reduced viral load in infected cell cultures by targeting DHODH activity.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The core can be synthesized via cyclization of precursors like 3-amino-5-methylpyrazole with β-keto esters or ketones under acidic conditions (e.g., acetic acid). Regioselectivity is ensured by optimizing reaction conditions (temperature, solvent polarity) and confirmed via X-ray crystallography or NOE NMR experiments to distinguish between possible isomers . For example, cyclization with ethyl acetoacetate yields 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-one, avoiding competing isomer formation .
Q. How can structural regiochemistry be validated during synthesis?
Use X-ray crystallography for unambiguous confirmation, as demonstrated for 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CCDC 967390) . Alternatively, NOE NMR experiments can identify spatial proximity of substituents (e.g., methyl groups and aromatic protons) to infer regiochemistry .
Q. What analytical methods are critical for purity and identity confirmation?
- 1H/13C NMR : Assign peaks based on substituent electronic environments (e.g., fluorine-induced deshielding in 4-fluorophenyl groups) .
- HRMS : Confirm molecular formula and detect isotopic patterns (e.g., chlorine or fluorine signatures) .
- HPLC : Assess purity (>95% recommended) using reverse-phase columns with MeOH/H2O gradients .
Q. What initial biological screening assays are suitable for this compound?
Prioritize enzyme inhibition assays (e.g., CDK9 or TSPO binding) using fluorescence polarization or radiometric displacement. For cellular activity, evaluate cytotoxicity in cancer cell lines (e.g., breast or lung) via MTT assays, noting IC50 values and apoptosis markers (caspase-3 activation) .
Advanced Research Questions
Q. How can synthetic yields be improved for N-benzyl-3-(4-fluorophenyl) derivatives?
Optimize reaction parameters:
- Catalysts : Use Pd(dppf)Cl₂ in Suzuki couplings for aryl boronic acid cross-coupling (yields up to 78% reported for similar pyrazolo[1,5-a]pyrimidines) .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature : Stepwise heating (0°C → room temp → 80°C) minimizes side reactions during nucleophilic substitutions .
Q. How do structural modifications influence target selectivity (e.g., CRF1 vs. TSPO)?
- The 4-fluorophenyl group enhances binding to TSPO (Ki ~1.7 nM) by mimicking endogenous ligands .
- N-benzyl substitutions improve blood-brain barrier penetration for neuropharmacological applications, as seen in CRF1 antagonists like MPZP .
- Trifluoromethyl groups increase metabolic stability but may reduce solubility; balance via logP optimization .
Q. How can contradictory data on enzyme inhibition (e.g., CDK9 vs. CDK2) be resolved?
Perform kinetic assays (e.g., ADP-Glo™) to distinguish competitive vs. non-competitive inhibition. Use molecular docking to map binding interactions: CDK9 inhibition correlates with hydrogen bonding to Cys106, while CDK2 requires hydrophobic interactions with Ile10 . Validate with CRISPR-edited cell lines to isolate kinase-specific effects .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
